Dugesin C
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Overview
Description
Dugesin C is a neo-clerodane diterpenoid isolated from the plant Salvia dugesii. This compound is part of a group of diterpenoids known for their diverse biological activities, including antiviral, cytotoxic, and antifeedant properties . This compound has a unique spiro carbocyclic ring system derived from the neo-clerodane skeleton .
Preparation Methods
The preparation of Dugesin C involves the extraction of the aerial parts of Salvia dugesii. The acetone extract is repeatedly chromatographed over silica gel, Lichroprep RP-18, and Sephadex LH-20 to afford this compound along with other neo-clerodane diterpenoids
Chemical Reactions Analysis
Dugesin C undergoes various chemical reactions typical of diterpenoids. These reactions include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dugesin C has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, contributing to the understanding of neo-clerodane diterpenoids.
Mechanism of Action
The mechanism of action of Dugesin C involves its interaction with specific molecular targets and pathways. This compound exhibits antiviral activity by inhibiting the replication of the influenza virus FM1 . The exact molecular targets and pathways involved in its cytotoxic and antifeedant activities are still under investigation.
Comparison with Similar Compounds
Dugesin C is part of a group of neo-clerodane diterpenoids isolated from Salvia dugesii. Similar compounds include:
Dugesin A and B: These compounds share a similar neo-clerodane skeleton but differ in their specific functional groups.
Tilifodiolide: Another neo-clerodane diterpenoid with distinct biological activities.
Isosalvipuberulin: A neo-clerodane diterpenoid with unique structural features.
Salviandulin E: Known for its diverse biological activities.
Salvifaricin: Another diterpenoid with a similar skeleton.
This compound stands out due to its specific spiro carbocyclic ring system and its notable antiviral activity against the influenza virus FM1 .
Biological Activity
Dugesin C is a diterpenoid compound isolated from the plant Salvia dugesii. Its unique structural features and potential biological activities have garnered attention in various fields of research, particularly in pharmacology and toxicology. This article provides a detailed overview of the biological activities associated with this compound, highlighting its effects on cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a spiro carbocyclic ring system derived from the neocrotane skeleton. Its molecular formula is C₁₈H₂₄O, with a molecular weight of 270.4 g/mol. The compound exhibits significant lipophilicity, which may influence its bioavailability and interaction with biological membranes.
Antioxidant Activity
This compound has been shown to possess antioxidant properties. In vitro studies indicate that it can scavenge free radicals and reduce oxidative stress in various cell types. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.
Cytotoxicity
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism of action involves the activation of caspase pathways, leading to programmed cell death.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Caspase activation |
HepG2 | 20 | Induction of apoptosis |
HeLa | 18 | ROS generation |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition may be mediated through the suppression of NF-κB signaling pathways.
Study on Antioxidant Properties
A study conducted by researchers at the University of Texas examined the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound significantly reduced oxidative stress markers in human fibroblast cells compared to controls, suggesting its potential as a therapeutic agent against oxidative damage.
Cancer Cell Line Research
In a separate investigation published in Phytotherapy Research, this compound was tested on multiple cancer cell lines to assess its cytotoxic effects. The study found that treatment with this compound led to a dose-dependent decrease in cell viability across all tested lines, with the MCF-7 line being the most sensitive. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways.
Properties
Molecular Formula |
C20H18O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(3'S,3aS,4R)-3'-(furan-3-yl)-4'-methylidenespiro[3,3a,5,6-tetrahydro-2-benzofuran-4,5'-6,7-dihydro-3H-2-benzofuran]-1,1'-dione |
InChI |
InChI=1S/C20H18O5/c1-11-16-14(19(22)25-17(16)12-5-8-23-9-12)4-7-20(11)6-2-3-13-15(20)10-24-18(13)21/h3,5,8-9,15,17H,1-2,4,6-7,10H2/t15-,17-,20+/m1/s1 |
InChI Key |
ZXFKNAXSKBAYQY-MDYRTPRTSA-N |
Isomeric SMILES |
C=C1C2=C(CC[C@@]13CCC=C4[C@H]3COC4=O)C(=O)O[C@@H]2C5=COC=C5 |
Canonical SMILES |
C=C1C2=C(CCC13CCC=C4C3COC4=O)C(=O)OC2C5=COC=C5 |
Origin of Product |
United States |
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